(4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid
Overview
Description
(4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C12H13BClNO4 and a molecular weight of 281.5 g/mol . Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid typically involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-oxopiperidine-1-carboxylic acid under specific conditions to form the desired boronic acid derivative . The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
Industrial production methods for boronic acids generally involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group into a boronate ester or boronic anhydride.
Reduction: Reduction reactions can transform the carbonyl group into an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium periodate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronate esters, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
(4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid involves its interaction with specific molecular targets. In enzyme inhibition, the boronic acid group forms a reversible covalent bond with the active site of the enzyme, thereby inhibiting its activity . This interaction can disrupt key pathways involved in cell growth and proliferation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar coupling reactions.
4-Formylphenylboronic acid: Another boronic acid derivative with applications in organic synthesis and enzyme inhibition.
Uniqueness
(4-Chloro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid is unique due to its specific structure, which combines a boronic acid group with a piperidine carbonyl moiety. This structure provides distinct reactivity and binding properties, making it valuable for specialized applications in chemistry and medicine .
Properties
IUPAC Name |
[4-chloro-3-(4-oxopiperidine-1-carbonyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BClNO4/c14-11-2-1-8(13(18)19)7-10(11)12(17)15-5-3-9(16)4-6-15/h1-2,7,18-19H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIWQLVIUIJIBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)N2CCC(=O)CC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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